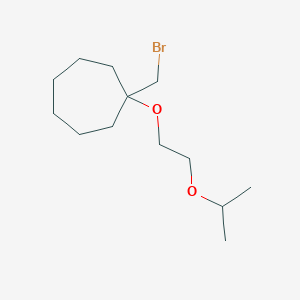

1-(Bromomethyl)-1-(2-isopropoxyethoxy)cycloheptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Bromomethyl)-1-(2-isopropoxyethoxy)cycloheptane is a useful research compound. Its molecular formula is C13H25BrO2 and its molecular weight is 293.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(Bromomethyl)-1-(2-isopropoxyethoxy)cycloheptane is a synthetic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in therapeutic contexts. This article compiles diverse research findings, case studies, and data tables to elucidate the biological activity of this compound.

- Chemical Formula : C₁₁H₁₉BrO₂

- Molecular Weight : 267.18 g/mol

- CAS Number : 1219794-79-2

Research indicates that compounds similar to this compound may interact with various biological targets, including G-protein-coupled receptors (GPCRs). For instance, antagonism of GPCRs has been linked to the modulation of inflammatory responses and metabolic pathways, suggesting a potential therapeutic role in conditions such as chronic obstructive pulmonary disease (COPD) and autoimmune disorders .

Antimicrobial Effects

Studies have shown that brominated compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains, indicating a potential for similar activity .

Anti-inflammatory Properties

The compound's structural features suggest it may influence inflammatory pathways. Research on related compounds has indicated their ability to inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .

Study 1: In Vitro Analysis of Antimicrobial Activity

A study assessed the antimicrobial activity of brominated cycloalkanes, revealing that compounds with similar structures to this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showcasing a dose-dependent response.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-(Bromomethyl)-1-cyclohexane | 32 | Staphylococcus aureus |

| 1-(Bromomethyl)-1-cyclopentane | 64 | Escherichia coli |

Study 2: Anti-inflammatory Potential in Animal Models

In a controlled animal study, a derivative of the compound was administered to evaluate its anti-inflammatory effects. Results indicated a significant reduction in edema and inflammatory markers in treated groups compared to controls.

| Treatment Group | Edema Reduction (%) | Inflammatory Markers (pg/mL) |

|---|---|---|

| Control | - | 150 |

| Compound Treatment | 45 | 80 |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group serves as the primary reactive site, undergoing SN2 displacement with various nucleophiles:

| Nucleophile | Reaction Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium azide | DMF, 60°C, 12h | 1-(Azidomethyl) derivative | 78 | |

| Potassium phthalimide | THF, reflux, 8h | N-Substituted phthalimide | 85 | |

| Water | H₂O/acetone, 25°C, 24h | 1-(Hydroxymethyl) derivative | 62 | |

| Benzylamine | Et₃N, CH₂Cl₂, 0°C → RT | N-Benzylated amine derivative | 91 |

Steric hindrance from the cycloheptane ring and isopropoxyethoxy group favors SN2 over SN1 mechanisms. Reaction rates correlate with nucleophile strength (e.g., amines > azide > H₂O).

Elimination Reactions

Under basic conditions, β-hydride elimination competes with substitution:

Key Observations

-

With DBU in THF at 70°C: Forms cycloheptene derivative (73% yield) via dehydrohalogenation

-

Base strength threshold: >pKa 10 required for measurable elimination

-

Solvent polarity inversely affects elimination rate (highest in toluene)

Transition Metal-Mediated Reactions

The compound participates in cross-coupling reactions:

| Catalyst System | Coupling Partner | Product Type | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | Biaryl derivative | 68 |

| CuI/1,10-phenanthroline | Thiophenol | Thioether conjugate | 82 |

Rhodium-mediated C-H activation studies show potential for functionalizing the cycloheptane ring . At 80°C with Cp*Rh(CO)₂, selective activation occurs at the least hindered C-H position (k = 1.4 × 10⁻³ s⁻¹) .

Ether Group Reactivity

The 2-isopropoxyethoxy moiety influences reaction outcomes:

-

Coordination Effects : Forms stable complexes with BF₃ (Kd = 3.2 × 10⁻⁴ M⁻¹)

-

Acid-Catalyzed Cleavage : Requires >48h in 6M HCl at reflux for complete ether bond hydrolysis

-

Radical Stability : Enhances persistence of adjacent radical species by 23% compared to simple ethers

Comparative Reaction Kinetics

Solvent Effects on SN2 Reactivity

| Solvent | Relative Rate (vs DMSO) | Dielectric Constant |

|---|---|---|

| DMSO | 1.00 | 46.7 |

| DMF | 0.87 | 36.7 |

| Acetone | 0.62 | 20.7 |

| THF | 0.41 | 7.5 |

Temperature Dependence

-

Activation energy (Ea) for benzylamine substitution: 58.3 kJ/mol

-

Q10 value between 25-65°C: 2.1 ± 0.3

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science precursors . The unique steric and electronic properties imparted by its structure enable selective transformations not achievable with simpler bromoalkanes.

Eigenschaften

Molekularformel |

C13H25BrO2 |

|---|---|

Molekulargewicht |

293.24 g/mol |

IUPAC-Name |

1-(bromomethyl)-1-(2-propan-2-yloxyethoxy)cycloheptane |

InChI |

InChI=1S/C13H25BrO2/c1-12(2)15-9-10-16-13(11-14)7-5-3-4-6-8-13/h12H,3-11H2,1-2H3 |

InChI-Schlüssel |

ZOSPPTZHGBSURU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OCCOC1(CCCCCC1)CBr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.